3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a purine derivative linked to a pyrazine ring via a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy ethyl acetate: Used in the synthesis of antiviral agents like acyclovir.
Uniqueness
3-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile is unique due to its specific structural features that combine a purine derivative with a pyrazine ring. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C16H17N9 |
---|---|
Molecular Weight |
335.37 g/mol |
IUPAC Name |
3-[4-(9-ethylpurin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H17N9/c1-2-23-11-22-13-15(23)20-10-21-16(13)25-7-5-24(6-8-25)14-12(9-17)18-3-4-19-14/h3-4,10-11H,2,5-8H2,1H3 |
InChI Key |
KSBCVKRDRYFRHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CN=C4C#N |
Origin of Product |
United States |
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